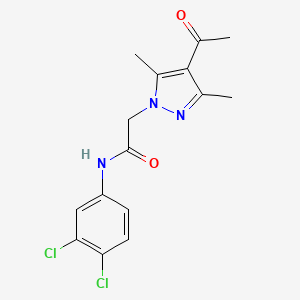![molecular formula C11H6F2N4O B6478158 7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 931965-81-0](/img/structure/B6478158.png)
7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” belongs to a class of compounds that originated from a structure-based virtual screening made on IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold, so far underexploited among the heme binding moieties .
Synthesis Analysis
The synthesis of this class of compounds has been described in the literature . The process involves a series of chemical transformations, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Inhibiting CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from performing its normal function in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. In particular, it has been shown to have cytotoxic activities against certain cell lines . The compound also induces apoptosis within cells , further contributing to its anti-cancer effects.
実験室実験の利点と制限
7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several advantages for use in laboratory experiments. It is relatively stable, inexpensive to synthesize, and can be synthesized in large quantities. Additionally, it has a low toxicity profile and is not known to cause any adverse side effects. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents, which can be hazardous and expensive. Additionally, its mechanism of action is not fully understood, which can limit its efficacy in some experiments.
将来の方向性
The potential applications of 7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one are vast and there are numerous potential future directions for research. For example, further research is needed to better understand its mechanism of action and to determine its efficacy in treating other inflammatory diseases. Additionally, further research is needed to explore its potential as an antiviral agent and to identify new therapeutic targets that can be targeted with this compound. Finally, further research is needed to improve the synthesis process and to develop more efficient and cost-effective methods for synthesizing this compound.
合成法
The synthesis of 7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 3,4-difluorobenzaldehyde with anhydrous hydrazine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere and yields the desired product in high yields.
科学的研究の応用
7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been widely studied as a potential therapeutic agent due to its unique structure and potential applications in scientific research. It has been used as an inhibitor of phosphodiesterase-4 (PDE-4) and has been shown to be effective in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases. Additionally, it has been studied as a potential antiviral agent and has been shown to inhibit the replication of several viruses, including the human immunodeficiency virus (HIV).
特性
IUPAC Name |
7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N4O/c12-8-2-1-7(5-9(8)13)17-4-3-16-6-14-15-10(16)11(17)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGXVFGUSJZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN3C=NN=C3C2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6478083.png)
![3-(thiophen-2-yl)-5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6478096.png)
![N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide](/img/structure/B6478104.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B6478109.png)

![5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6478122.png)

![6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6478135.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B6478136.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6478167.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)
![1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B6478171.png)
![N-[3-(azepan-1-yl)propyl]-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6478175.png)